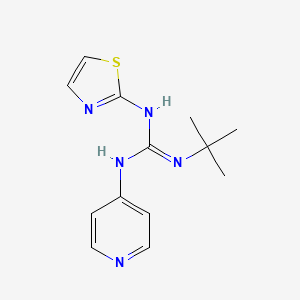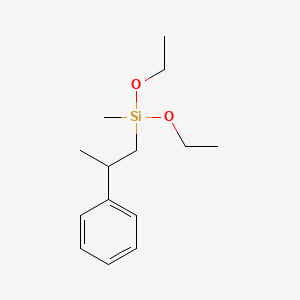
Methyl(2-phenylpropyl)diethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2-phenylpropyl)diethoxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a 2-phenylpropyl group, and two ethoxy groups. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-phenylpropyl)diethoxysilane typically involves the reaction of 2-phenylpropylmagnesium bromide with methylchlorodiethoxysilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
C6H5CH2CH(CH3)MgBr+CH3SiCl(OC2H5)2→C6H5CH2CH(CH3)Si(OC2H5)2CH3+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(2-phenylpropyl)diethoxysilane undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form silanols.
Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanols and ethanol.
Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Nucleophilic reagents such as amines or alcohols are used under mild conditions.
Major Products Formed
Oxidation: Silanols and corresponding oxidized products.
Hydrolysis: Silanols and ethanol.
Substitution: Substituted silanes with new functional groups.
Applications De Recherche Scientifique
Methyl(2-phenylpropyl)diethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Mécanisme D'action
The mechanism of action of Methyl(2-phenylpropyl)diethoxysilane involves the formation of stable silicon-carbon and silicon-oxygen bonds. The compound can interact with various molecular targets through these bonds, leading to modifications in the physical and chemical properties of the target molecules. The pathways involved include nucleophilic substitution and hydrolysis reactions, which result in the formation of silanols and other derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethoxy(methyl)phenylsilane: Similar in structure but with a phenyl group instead of a 2-phenylpropyl group.
Trimethoxyphenylsilane: Contains three methoxy groups instead of two ethoxy groups.
Dimethyldiethoxysilane: Contains two methyl groups instead of a 2-phenylpropyl group.
Uniqueness
Methyl(2-phenylpropyl)diethoxysilane is unique due to the presence of the 2-phenylpropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific interactions with target molecules are required, such as in drug delivery systems and surface modifications .
Propriétés
Numéro CAS |
70851-46-6 |
|---|---|
Formule moléculaire |
C14H24O2Si |
Poids moléculaire |
252.42 g/mol |
Nom IUPAC |
diethoxy-methyl-(2-phenylpropyl)silane |
InChI |
InChI=1S/C14H24O2Si/c1-5-15-17(4,16-6-2)12-13(3)14-10-8-7-9-11-14/h7-11,13H,5-6,12H2,1-4H3 |
Clé InChI |
ATYQOTLOEXLOJK-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(CC(C)C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


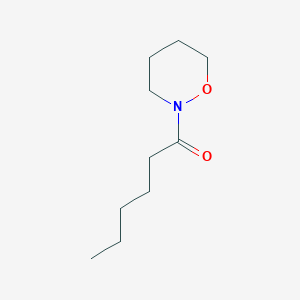
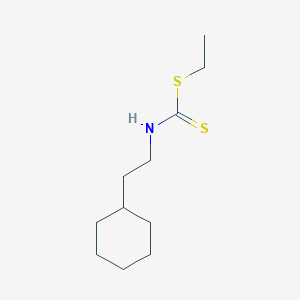

![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

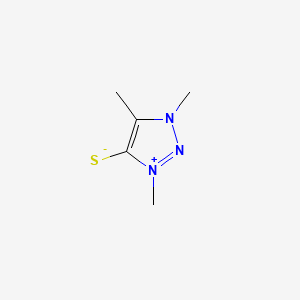
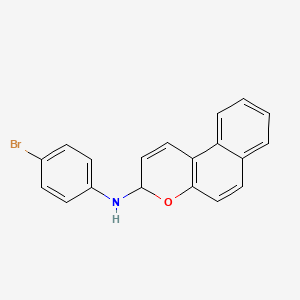
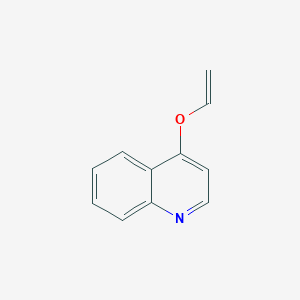
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
